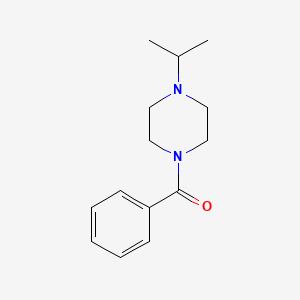

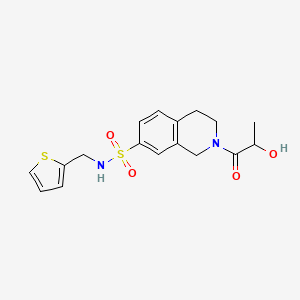

1-benzoyl-4-isopropylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzoyl-4-isopropylpiperazine is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural features and potential applications. It belongs to the class of piperazines substituted at the benzoyl and isopropyl positions, offering diverse chemical reactivity and properties.

Synthesis Analysis

The synthesis of 1-benzoyl-4-isopropylpiperazine and related compounds involves multiple steps, including condensation, cyclization, and reduction reactions. For instance, the synthesis of related piperazine derivatives has been achieved through the condensation of N-benzyl-1,2-propanediamine with α-bromopropionate, followed by thermal cyclization and reduction with lithium aluminum hydride (Cignarella & Gallo, 1974). Another approach involves the RuO4-mediated oxidation of N-benzylated tertiary amines, leading to various oxygenated derivatives (Petride et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of 1-benzoyl-4-isopropylpiperazine derivatives has been carried out using spectroscopic and crystallographic techniques. For example, X-ray crystallography has been used to determine the structure of related compounds, revealing their tautomeric forms and conformational details (Kataeva et al., 2002).

Chemical Reactions and Properties

1-benzoyl-4-isopropylpiperazine undergoes various chemical reactions, including oxidation, which leads to the formation of oxygenated derivatives. The oxidation process involves attack at endocyclic and exocyclic positions, resulting in complex reaction outcomes (Petride et al., 2006).

Physical Properties Analysis

The physical properties of 1-benzoyl-4-isopropylpiperazine derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. Techniques like X-ray crystallography provide insight into the solid-state structure of these compounds (Kataeva et al., 2002).

Chemical Properties Analysis

The chemical properties of 1-benzoyl-4-isopropylpiperazine, including reactivity, stability, and interaction with other chemical species, are defined by its functional groups and molecular structure. Charge transfer complex formation with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone highlights its donor properties and the stability of resulting complexes (Abbu et al., 2019).

Aplicaciones Científicas De Investigación

Charge Transfer Complex Analysis

Research by Abbu et al. (2019) focused on the charge transfer (CT) complex formation of 1-benzoylpiperazine (1-BP) with 2, 3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), demonstrating its potential for stoichiometric and thermodynamic analysis. This study utilized spectrophotometry in acetonitrile at various temperatures, revealing the CT complex's exothermic formation and high stability, supported by both experimental and computational density functional theory (DFT) studies (Abbu et al., 2019).

Carbonic Anhydrase Inhibition

Mancuso et al. (2020) synthesized and biochemically evaluated a series of substituted benzenesulfonamides, including 1-benzoyl-4-isopropylpiperazine derivatives, as inhibitors of carbonic anhydrase (CA) isoforms. These compounds show promise for identifying new therapeutics, with specific derivatives demonstrating selectivity towards certain CA isoforms crucial in brain function and tumor expression (Mancuso et al., 2020).

HIV-1 Attachment Inhibition

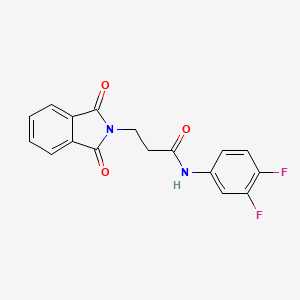

A study by Meanwell et al. (2009) characterized 1-(4-Benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione as an inhibitor of HIV-1 attachment, interfering with viral gp120 and host cell receptor CD4 interaction. This research explored the effects of structural variation on the benzamide moiety, indicating a potential for developing novel antiviral agents (Meanwell et al., 2009).

Neurotoxic Effects Analysis

Katz et al. (2018) compared the neurotoxic effects of benzylpiperazine and benzoylpiperazine on a dopaminergic human neuroblastoma cell line, shedding light on the mechanisms leading to neuronal cell death. This comparison provides insights into the cellular-based neurotoxicity induced by these compounds, crucial for understanding their potential risks (Katz et al., 2018).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

phenyl-(4-propan-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12(2)15-8-10-16(11-9-15)14(17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEPXDCTEPCQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)

![2-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}benzoic acid dihydrochloride](/img/structure/B5524460.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)